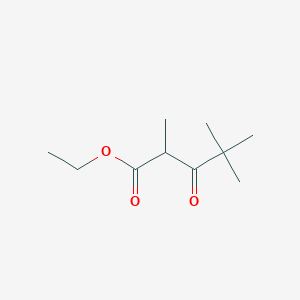

Ethyl 2,4,4-trimethyl-3-oxopentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 2,4,4-trimethyl-3-oxopentanoate |

InChI |

InChI=1S/C10H18O3/c1-6-13-9(12)7(2)8(11)10(3,4)5/h7H,6H2,1-5H3 |

InChI Key |

OXHBIQUYDSLUAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,4,4 Trimethyl 3 Oxopentanoate

Direct Synthetic Routes and Optimization

Direct synthetic routes to Ethyl 2,4,4-trimethyl-3-oxopentanoate primarily involve the formation of the core carbon skeleton through condensation reactions or the use of highly reactive organometallic species. Optimization of these routes is crucial to achieving synthetically useful yields.

Claisen Condensation Approaches and Yield Optimization

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters. organic-chemistry.orgwikipedia.orglibretexts.org In the context of this compound, this would typically involve a crossed or mixed Claisen condensation between ethyl propionate (B1217596) and an ester of pivalic acid, such as ethyl pivalate (B1233124).

The reaction is generally promoted by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl propionate to form a nucleophilic enolate. organic-chemistry.org This enolate then attacks the electrophilic carbonyl carbon of ethyl pivalate. Due to the reversibility of the initial steps, the final deprotonation of the resulting β-keto ester drives the reaction towards the product. libretexts.org

However, a significant challenge in this specific transformation is the potential for multiple products. A statistical mixture of all four possible condensation products can be obtained when two different enolizable esters are used. organic-chemistry.org To achieve a synthetically useful outcome in a crossed Claisen condensation, one of the ester partners should ideally lack α-hydrogens, making it incapable of self-condensation. chemistrysteps.com In this case, ethyl pivalate lacks α-hydrogens and can only act as the electrophile. This minimizes the number of potential byproducts. The primary side reaction to consider is the self-condensation of ethyl propionate. vaia.com

To optimize the yield of the desired crossed product, the concentration of the enolizable ester (ethyl propionate) should be kept low throughout the reaction. This can be achieved by slowly adding the ethyl propionate to a mixture of the non-enolizable ester (ethyl pivalate) and the base. chemistrysteps.com The use of stronger bases like sodium amide or sodium hydride can also increase the yield. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Key Optimization Strategy | Potential Byproducts |

| Ethyl propionate | Ethyl pivalate | Sodium ethoxide | Slow addition of ethyl propionate | Ethyl 3-oxo-2-methylpentanoate (from self-condensation of ethyl propionate) |

Utilization of Organometallic Reagents in Stereoselective and Regioselective Synthesis

Organometallic reagents offer a powerful alternative for the synthesis of ketones and keto esters, often providing higher reactivity and selectivity compared to traditional condensation reactions.

One potential approach involves the reaction of an enolate of ethyl propionate with a highly reactive pivaloyl derivative, such as pivaloyl chloride. The enolate can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation. The resulting lithium enolate can then react with pivaloyl chloride in a nucleophilic acyl substitution to form this compound.

Organocadmium reagents, typically prepared from a Grignard reagent and a cadmium salt, are known for their utility in the synthesis of ketones from acid chlorides. This method could be adapted for the synthesis of β-keto esters. While direct literature on the use of organocadmium reagents for this specific target molecule is scarce, the general principle would involve the reaction of an organocadmium reagent with a suitable α-halo carbonyl compound.

Esterification and Functional Group Interconversion Strategies

An alternative synthetic strategy involves the initial synthesis of the carbon skeleton followed by functional group manipulation. This approach can bypass the challenges associated with the direct formation of the sterically hindered β-keto ester.

One such method involves the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with an alcohol in the presence of an alkaline material to yield the desired keto ester. google.com For the synthesis of this compound, ethanol (B145695) would be the alcohol of choice.

Another approach is the Fischer-Speier esterification of the corresponding β-keto acid, 2,4,4-trimethyl-3-oxopentanoic acid. cerritos.edumasterorganicchemistry.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol would yield the ethyl ester. libretexts.org The reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. organic-chemistry.orglibretexts.org

| Precursor | Reagent | Reaction Type | Key Considerations |

| 2,2,4,4-tetramethyl-1,3-cyclobutanedione | Ethanol, alkaline catalyst | Ring opening/Esterification | Reaction conditions to favor the desired product. |

| 2,4,4-trimethyl-3-oxopentanoic acid | Ethanol, acid catalyst (e.g., H₂SO₄) | Fischer-Speier Esterification | Use of excess ethanol or removal of water to drive the equilibrium. |

Challenges in the Synthesis of Sterically Hindered Oxo-Esters

The synthesis of sterically hindered oxo-esters like this compound is often complicated by factors related to steric hindrance, which can affect reaction rates and lead to the formation of undesired byproducts.

Control of Byproduct Formation in Condensation Reactions

As previously mentioned, a primary challenge in the Claisen condensation approach is the control of byproduct formation. organic-chemistry.org In the crossed Claisen condensation between ethyl propionate and ethyl pivalate, the main byproduct arises from the self-condensation of ethyl propionate. vaia.com

The enolate of ethyl propionate can react with another molecule of ethyl propionate to form ethyl 3-oxo-2-methylpentanoate. The formation of this byproduct competes with the desired reaction with ethyl pivalate. The relative rates of these two reactions are influenced by steric factors and reaction conditions. The bulky pivaloyl group of ethyl pivalate can sterically hinder the approach of the nucleophilic enolate, potentially favoring the less hindered self-condensation pathway.

Careful control of reaction parameters, such as the slow addition of the enolizable ester and the choice of a suitable base, is essential to minimize the formation of this and other potential byproducts and to maximize the yield of this compound. chemistrysteps.com

Enolization Control and Temperature Dependence in Synthetic Pathways

The synthesis of β-keto esters like this compound often involves the formation of an enolate ion intermediate. The control of enolization is a critical factor that dictates the yield and purity of the final product. In synthetic pathways such as the Claisen condensation, which is a common method for generating β-keto esters, the regioselectivity of deprotonation to form the enolate can be influenced by several factors, with temperature being one of the most significant.

Generally, the formation of enolates can be under either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the less-substituted enolate (formed by removing the most accessible proton) is typically favored. This process is rapid and irreversible.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established. This favors the formation of the more stable, more-substituted enolate.

In the synthesis of a sterically hindered compound like this compound, precise temperature management is crucial. A likely synthetic route would involve the acylation of the enolate derived from ethyl propionate with a pivaloyl (trimethylacetyl) chloride. The temperature must be carefully controlled during the deprotonation step to ensure the formation of the desired enolate and to minimize side reactions, such as self-condensation of the starting ester. While specific research detailing the temperature-dependent enolization profile for this exact compound is not extensively published, the general principles of enolate formation chemistry suggest that low temperatures would be essential to control the reaction.

Table 1: General Effects of Temperature on Enolate Formation in β-Keto Ester Synthesis

| Parameter | Low Temperature (Kinetic Control) | High Temperature (Thermodynamic Control) |

| Reaction Rate | Fast | Slower to reach equilibrium |

| Favored Product | Less substituted, less stable enolate | More substituted, more stable enolate |

| Reversibility | Generally irreversible | Reversible |

| Potential Issues | May require stronger, sterically hindered bases | Increased potential for side reactions |

Green Chemistry and Sustainable Synthetic Pathways

In modern organic synthesis, the principles of green chemistry are paramount, guiding the development of chemical processes that are environmentally friendly and sustainable. The synthesis of specialty chemicals like this compound is increasingly being evaluated through the lens of sustainability, focusing on reducing waste, minimizing energy consumption, and using less hazardous materials.

Development of Environmentally Benign Synthetic Protocols

The development of "green" synthetic routes for β-keto esters aims to replace traditional methods that often rely on stoichiometric quantities of strong bases and volatile organic solvents. Research in this area focuses on several key strategies to improve the environmental footprint of these syntheses.

Key strategies for environmentally benign synthesis include:

Alternative Solvents: Replacing hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids, or ionic liquids is a primary goal. Solvent-free reactions, where possible, offer an ideal solution. organic-chemistry.org

One-Pot Syntheses: Designing reaction sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save energy, reduce solvent use, and decrease waste generation. semanticscholar.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for β-Keto Esters

| Feature | Conventional Approach | Green Chemistry Approach |

| Reagents | Stoichiometric strong bases (e.g., sodium alkoxides) | Catalytic amounts of reusable acids/bases |

| Solvents | Volatile organic compounds (VOCs) (e.g., Toluene, THF) | Benign solvents (e.g., water, ethanol) or solvent-free conditions |

| Energy | Conventional heating requiring prolonged reaction times | Microwave, ultrasound, or mechanochemical activation |

| Waste | High E-Factor (Environmental Factor) due to byproducts and solvent waste | Low E-Factor, minimized waste streams |

Atom Economy and Process Efficiency in Industrial-Scale Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no byproducts.

For the industrial synthesis of this compound, maximizing atom economy is a critical economic and environmental goal. A plausible synthesis route is the base-catalyzed condensation of ethyl pivalate and ethyl acetate (B1210297). However, a more atom-economical approach could be the ring-opening reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with ethanol.

Theoretical Atom Economy Calculation:

Let's consider a hypothetical synthesis via the reaction of pivaloyl chloride with the enolate of ethyl propionate, followed by an acidic workup. A simplified representation of a condensation reaction to form the target molecule could involve Ethyl propionate and Pivaloyl chloride.

A more direct and potentially higher atom economy pathway involves the reaction between 2,2,4,4-tetramethyl-1,3-cyclobutanedione and ethanol.

Reactants: 2,2,4,4-tetramethyl-1,3-cyclobutanedione (C₈H₁₂O₂) + Ethanol (C₂H₆O)

Product: this compound (C₁₀H₁₈O₃)

In this specific rearrangement reaction, all atoms from both reactants are incorporated into the final product.

Molecular Weight of Reactants: 140.18 g/mol (C₈H₁₂O₂) + 46.07 g/mol (C₂H₆O) = 186.25 g/mol

Molecular Weight of Product: 186.25 g/mol (C₁₀H₁₈O₃)

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (186.25 / 186.25) x 100 = 100%

Table 3: Atom Economy Calculation for a Hypothetical Synthesis

| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |

| 2,2,4,4-tetramethyl-1,3-cyclobutanedione | C₈H₁₂O₂ | 140.18 | This compound | C₁₀H₁₈O₃ | 186.25 |

| Ethanol | C₂H₆O | 46.07 | |||

| Total Reactant Mass | 186.25 | Total Product Mass | 186.25 | ||

| Atom Economy | 100% |

Chemical Reactivity and Mechanistic Pathways of Ethyl 2,4,4 Trimethyl 3 Oxopentanoate

Enolate Chemistry and Alpha-Carbon Reactivity

The most significant feature of β-keto esters is the acidity of the α-carbon protons. Deprotonation at this position yields a resonance-stabilized enolate ion, which is a potent nucleophile and a key intermediate in a multitude of carbon-carbon bond-forming reactions.

The proton on the α-carbon of Ethyl 2,4,4-trimethyl-3-oxopentanoate is significantly more acidic than a proton on a simple ketone or ester due to the formation of a highly stabilized conjugate base. Upon deprotonation by a suitable base, the resulting negative charge is delocalized over both the ketone and ester carbonyl oxygen atoms, as depicted by its resonance structures. This delocalization greatly stabilizes the enolate anion.

The formation and geometry of the enolate are influenced by several factors:

Steric Hindrance: The presence of the bulky tert-butyl group adjacent to the ketone carbonyl sterically encumbers the molecule. This hindrance can influence the trajectory of the base approaching the α-proton and may affect the thermodynamic stability of the resulting enolate isomers (E vs. Z).

Base Choice: The choice of base is critical. For complete and irreversible enolate formation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used, typically at low temperatures. Weaker bases, such as sodium ethoxide, will establish an equilibrium with the β-keto ester, which can be sufficient for certain reactions like Claisen condensations. wikipedia.org

Solvent and Temperature: Reaction conditions, including the solvent and temperature, can also dictate whether the kinetic or thermodynamic enolate is formed, although with only one α-proton, this distinction is more about the enolate's geometry than its position.

The combination of the α-methyl group and the adjacent tert-butyl group creates a sterically crowded environment around the α-carbon, which can impact the rates of both enolate formation and subsequent reactions.

The nucleophilic enolate of this compound readily participates in SN2 reactions with various electrophiles, a process central to the classic acetoacetic ester synthesis. nih.gov Since the α-carbon is already substituted with a methyl group, these reactions provide a direct route to the synthesis of all-carbon quaternary centers, which are important structural motifs in many complex organic molecules. nih.gov

Alkylation: The enolate can be alkylated by treating it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbon of the alkyl halide.

Acylation: Similarly, the enolate can be acylated using acylating agents such as acid chlorides or anhydrides. This reaction introduces an additional acyl group, leading to the formation of a β,δ-diketo ester. researchgate.netnih.gov

The general protocol for these reactions involves two key steps:

Enolate Formation: The β-keto ester is deprotonated with a suitable base.

Nucleophilic Attack: The electrophile (alkyl halide or acylating agent) is added to the solution of the enolate.

| Reaction | Base | Electrophile (E-X) | Product Structure | Typical Conditions |

| Alkylation | NaH, NaOEt, LDA | R-X (e.g., CH₃I, BnBr) | α-Alkyl-α-methyl-β-keto ester | THF or EtOH, -78 °C to RT |

| Acylation | NaH, LDA | RCOCl, (RCO)₂O | α-Acyl-α-methyl-β-keto ester | THF, -78 °C to RT |

Table 1: General Conditions for Alkylation and Acylation at the Alpha-Position.

While the α-carbon chemistry is often the primary focus, the ethyl ester group is also susceptible to nucleophilic attack. These reactions are standard transformations for esters and include:

Saponification (Hydrolysis): Treatment with a strong base like sodium hydroxide, followed by acidic workup, will hydrolyze the ester to a β-keto carboxylic acid. These products are often unstable and can readily undergo decarboxylation upon heating to yield a ketone.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group. To avoid side reactions, the alkoxide base used should match the alcohol solvent (e.g., sodium methoxide (B1231860) in methanol).

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into a primary, secondary, or tertiary β-keto amide, respectively.

These transformations must be planned carefully, as the conditions required (e.g., strong base) will also promote enolate formation at the α-carbon.

Ketone Group Transformations and Selectivity

The ketone carbonyl group in this compound is another key site for reactivity. It can undergo reduction, condensation, and participate in the formation of heterocyclic rings. A significant challenge and opportunity in these transformations is achieving selectivity, particularly in reducing the ketone without affecting the ester.

The selective reduction of the ketone in the presence of the ester is a valuable transformation, yielding β-hydroxy esters. These products are important building blocks in organic synthesis.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. cdnsciencepub.comresearchgate.net It is a mild reducing agent that readily reduces ketones but is typically unreactive towards esters, thus providing excellent chemoselectivity. cdnsciencepub.comresearchgate.net The reduction of the prochiral ketone in this compound results in the formation of a new stereocenter, leading to a mixture of diastereomeric products (syn and anti β-hydroxy esters).

The diastereoselectivity of the reduction can be influenced by the reaction conditions and additives:

Non-chelating Conditions: Standard reduction with NaBH₄ in an alcohol solvent like methanol (B129727) or ethanol (B145695) typically proceeds via the Felkin-Anh model, where the hydride attacks from the least hindered face.

Chelating Conditions: The use of Lewis acids such as zinc chloride (ZnCl₂) or cerium(III) chloride (CeCl₃) can promote the formation of a cyclic chelate between the metal ion and both carbonyl oxygens. researchgate.net This constrains the conformation of the molecule and can lead to hydride delivery from a specific face, often reversing or enhancing the diastereoselectivity compared to non-chelating conditions.

| Reducing System | Typical Conditions | Selectivity | Product |

| NaBH₄ | MeOH or EtOH, 0 °C to RT | High chemoselectivity for ketone over ester. Diastereoselectivity depends on substrate control. | β-Hydroxy ester |

| NaBH₄ / CeCl₃·7H₂O (Luche Reduction) | MeOH, -78 °C to 0 °C | High chemoselectivity. Often enhances diastereoselectivity via chelation control. | β-Hydroxy ester |

| Catalytic Hydrogenation (e.g., Ru-BINAP) | H₂ (gas), catalyst, solvent | Can achieve high diastereo- and enantioselectivity via dynamic kinetic resolution. unc.edu | Chiral β-Hydroxy ester |

Table 2: Selected Methods for the Chemoselective Reduction of β-Keto Esters.

The enolate of this compound can act as the nucleophilic partner in carbonyl condensation reactions, while the ketone itself is generally a poor electrophile due to the steric hindrance of the adjacent tert-butyl group.

Aldol-Type Reactions: The enolate can add to the carbonyl group of aldehydes or more reactive ketones to form β-hydroxy-β'-keto esters. researchgate.net

Claisen-Type Reactions: In a crossed Claisen condensation, the enolate can react with a non-enolizable ester (e.g., ethyl benzoate, diethyl carbonate) to form a 1,3,5-tricarbonyl compound. organic-chemistry.orglibretexts.org A self-condensation is less likely due to steric hindrance.

Perhaps the most powerful application of β-keto esters like this compound is in the synthesis of heterocycles. Two classic named reactions are particularly relevant:

Hantzsch Pyridine (B92270) Synthesis: This is a multi-component reaction involving two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgfiveable.meorganic-chemistry.org The reaction proceeds through a series of condensations and cyclization to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding aromatic pyridine. chemtube3d.com Using this compound in this synthesis would lead to a highly substituted pyridine ring.

Knorr Pyrrole (B145914) Synthesis: This reaction involves the condensation of an α-amino ketone with a β-keto ester. wordpress.comsynarchive.comwikipedia.org The initial step is the formation of an enamine between the amine and the ketone of the β-keto ester, followed by intramolecular cyclization and dehydration to yield a substituted pyrrole. thermofisher.com This method allows for the construction of complex pyrrole derivatives.

Thermolytic and Solvolytic Degradation Pathways

The degradation of beta-keto esters like this compound can proceed through several pathways, primarily influenced by temperature, solvent, and the presence of catalysts. Thermolytic (heat-induced) and solvolytic (solvent-induced) reactions often involve the cleavage of key bonds within the molecule, leading to the formation of smaller, more stable products. For beta-keto esters, the most prominent of these pathways are decarboxylation (following hydrolysis) and retro-condensation reactions.

While beta-keto esters themselves are not directly decarboxylated, they can undergo hydrolysis to the corresponding beta-keto acid, which readily loses carbon dioxide upon heating. aklectures.com The mechanism for the decarboxylation of beta-keto acids is widely accepted to proceed through a cyclic, concerted transition state, resulting in the formation of an enol intermediate that subsequently tautomerizes to a ketone. masterorganicchemistry.com This reaction is a type of 1,2-elimination where the formation of a new C-C pi bond facilitates the cleavage of a C-C bond. masterorganicchemistry.com

Kinetic studies on various beta-keto acids have elucidated the factors influencing the rate of decarboxylation. The reaction rate is not significantly accelerated in solvents with high dielectric constants, which supports the proposed cyclic, non-ionic transition state model. masterorganicchemistry.com The structure of the beta-keto acid itself plays a crucial role. For instance, theoretical studies have calculated the activation barriers for the decarboxylation of several beta-keto acids, showing the influence of substitution. The presence of alkyl groups at the alpha-position can affect the stability of the transition state and, consequently, the reaction kinetics. acs.orgnih.gov A theoretical study predicted a lower activation barrier for α,α-dimethylacetoacetic acid compared to formylacetic acid, indicating that alkyl substitution at the α-carbon can facilitate decarboxylation. nih.gov

| Compound | Predicted Activation Barrier (kcal/mol) |

|---|---|

| Formylacetic Acid | 28.6 |

| α,α-Dimethylacetoacetic Acid | 26.7 |

| Malonic Acid | 33.2 |

Table 1: Predicted activation barriers for the decarboxylation of various beta-keto acids, calculated at the MP4SDTQ/6-31G//MP2/6-31G level of theory. nih.gov Data for α,α-dimethylacetoacetic acid is particularly relevant due to its structural similarity to the acid derived from this compound.

The hydrolysis of this compound would yield 2,4,4-trimethyl-3-oxopentanoic acid. Based on the data for analogous compounds, this sterically hindered beta-keto acid would be expected to undergo thermal decarboxylation to produce 3,3-dimethyl-2-butanone.

Another significant degradation pathway for beta-keto esters is the retro-Claisen condensation. wikipedia.org This reaction is the reverse of the Claisen condensation used to synthesize beta-keto esters and involves the cleavage of the Cα-Cβ bond. libretexts.org The reaction is typically promoted by a strong base, where nucleophilic attack at the keto-carbonyl group leads to the formation of an ester and a ketone enolate. rsc.org

On the surface of metal oxide catalysts, such as ZrO₂ and TiO₂, beta-keto acids (formed from the hydrolysis of esters) have been observed to undergo retro-condensation as a minor pathway alongside the major decarboxylation route. acs.org This suggests that under certain heterogeneous catalytic conditions, the thermolytic degradation of this compound could yield ethyl acetate and the enolate of 3,3-dimethyl-2-butanone, which would be protonated upon workup. The steric hindrance provided by the t-butyl group in this compound might influence the propensity for this reaction pathway, potentially making the Cα-Cβ bond more susceptible to cleavage under certain catalytic conditions.

Investigating Reaction Mechanisms via Isotopic Labeling and Kinetic Studies

The precise elucidation of reaction mechanisms, such as those involved in the degradation of this compound, relies heavily on advanced experimental techniques. Isotopic labeling and kinetic studies are powerful tools for this purpose. researchgate.net

By substituting specific atoms in a reactant with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), chemists can trace the fate of these atoms throughout a chemical reaction. thieme-connect.de For example, in studying the decarboxylation of a beta-keto acid, labeling the carboxylic acid oxygen with ¹⁸O could confirm its involvement in the cyclic transition state by tracking its position in the final products.

Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, provide detailed information about the transition state of the rate-determining step. A significant KIE is observed when a bond to the isotopically labeled atom is broken or formed in this step. For instance, a deuterium (B1214612) KIE (kH/kD) greater than 1 for the decarboxylation of a beta-keto acid deuterated at the alpha-carbon would suggest that the Cα-H bond is involved in the rate-limiting step, although the classic mechanism does not involve breaking this bond. This could point to alternative or competing mechanistic pathways under specific conditions.

Applications As a Chemical Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

As a β-keto ester, Ethyl 2,4,4-trimethyl-3-oxopentanoate possesses the potential to participate in a variety of chemical transformations, making it a valuable starting material for the synthesis of a range of organic compounds.

While the broader class of β-keto esters is widely utilized in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances, specific documented examples detailing the use of this compound as a direct precursor are not extensively reported in readily available scientific literature. However, the inherent reactivity of its functional groups suggests its potential as a starting material in various synthetic pathways. For instance, β-keto esters are common precursors in the synthesis of heterocyclic compounds such as pyrazoles and pyrimidines through condensation reactions with hydrazine (B178648) and urea (B33335) derivatives, respectively. The general reaction schemes for these syntheses are well-established in organic chemistry.

The application of this compound as an intermediate in the formation of components for advanced materials is an area of ongoing research. Its potential lies in its ability to be incorporated into polymer backbones or to be used in the synthesis of specialized monomers. The ester and ketone functionalities allow for a range of chemical modifications, which could be exploited to tailor the properties of resulting materials. For example, derivatives of this compound could potentially be used as plasticizers for certain polymeric materials.

Function as a Reactive Coalescing Agent in Polymer Systems

A significant and well-documented application of esters of 2,2,4-trimethyl-3-oxopentanoic acid, including the ethyl ester, is as reactive coalescing agents in waterborne coating formulations. google.com These agents are crucial for the proper formation of a continuous and durable film from latex emulsions.

In waterborne coatings, the polymer is present as discrete latex particles dispersed in water. For a continuous film to form upon drying, these particles must coalesce. Coalescing agents facilitate this process by temporarily reducing the glass transition temperature (Tg) of the polymer, allowing the particles to soften and fuse together. google.com Esters of 2,2,4-trimethyl-3-oxopentanoic acid function as temporary plasticizers, partitioning into the polymer phase and enabling film formation at ambient temperatures. google.com What distinguishes these compounds as reactive coalescents is their ability to crosslink into the polymer film, often initiated by UV exposure. google.comresearchgate.net This reactivity is attributed to their unique molecular structure, which can generate free radicals and participate in polymerization reactions within the coating as it cures. researchgate.net This crosslinking mechanism permanently incorporates the coalescent into the film, enhancing its final properties. google.com

The primary function of a coalescing agent is to lower the Minimum Film Formation Temperature (MFFT) of a latex polymer, which is the lowest temperature at which the polymer particles will form a continuous film. google.com The efficiency of a coalescent is often measured by the amount needed to reduce the MFFT to a practical application temperature, typically around 4.4°C (40°F). google.com Esters of 2,2,4-trimethyl-3-oxopentanoate have been shown to be effective at reducing the MFFT of various latex emulsion polymers. google.com

Furthermore, as reactive coalescents, they contribute to the final performance of the coating. Unlike traditional, fugitive coalescing agents that evaporate over time and can contribute to volatile organic compound (VOC) emissions, reactive coalescents become a permanent part of the film. epo.org This incorporation can lead to improved film properties such as increased hardness and a higher gel fraction. google.comepo.org The higher boiling point of these esters also results in lower volatility and reduced odor compared to some conventional coalescing aids. google.com

| Coalescing Agent Type | Impact on MFFT | VOC Contribution | Final Film Hardness |

|---|---|---|---|

| Traditional (Fugitive) | Effective Reduction | Higher | Unaffected or slightly reduced initially |

| Reactive (e.g., 2,2,4-trimethyl-3-oxopentanoate esters) | Effective Reduction | Lower | Increased due to crosslinking |

The development of low-VOC coalescing agents is driven by increasingly stringent environmental regulations. The key design principles for such agents focus on several molecular and physical properties:

High Boiling Point and Low Vapor Pressure: To be classified as a low-VOC or VOC-exempt solvent, a compound must have a low vapor pressure at ambient temperatures. Esters of 2,2,4-trimethyl-3-oxopentanoic acid have higher boiling points, which contributes to their lower volatility. google.com

Reactivity: Incorporating reactive functional groups that allow the coalescent to become part of the polymer matrix is a core strategy. This permanently removes the coalescent from the volatile fraction of the coating. google.comrsc.org

Efficiency: A successful low-VOC coalescent must be highly efficient at reducing the MFFT at low concentrations, minimizing the total amount of additive required in the formulation.

Compatibility: The coalescing agent must be compatible with the latex polymer and other components of the coating formulation to ensure stability and proper film formation.

Hydrolytic Stability: For use in waterborne systems, the coalescing agent should be stable against hydrolysis to maintain its efficacy during storage and application.

The design of molecules like this compound and its analogs as reactive coalescents represents a significant advancement in formulating environmentally friendly and high-performance coatings.

Despite a comprehensive search for information regarding the formation of "this compound" as a byproduct in industrial chemical processes, no specific details were found in the available public domain literature and patents. Consequently, it is not possible to provide a detailed article on the impurity profiling, control strategies, and methodologies for minimizing the formation of this particular compound as a byproduct, as outlined in the user's request.

General principles of process chemistry and impurity control are well-established; however, the application of these principles is highly specific to the reaction in which a particular byproduct is formed. Without information identifying the specific synthesis where "this compound" is an impurity, any discussion of control and minimization strategies would be purely hypothetical and not based on documented research findings.

Therefore, the requested article focusing solely on "this compound" as a chemical building block and intermediate, with a specific focus on its analysis and control as a byproduct, cannot be generated at this time due to the lack of specific source material on this topic.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of ethyl 2,4,4-trimethyl-3-oxopentanoate. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, allowing for unambiguous confirmation of the compound's connectivity.

Like other β-dicarbonyl compounds, this compound can theoretically exist in keto-enol tautomeric forms. However, NMR studies on analogous β-keto esters have shown that the keto form is predominant in solution. wiley-vch.de The significant steric hindrance around the α-carbon and the pivaloyl group in this compound further disfavors the formation of the planar enol tautomer, making the keto form the overwhelmingly dominant species observed in NMR spectra.

Conformational analysis of the molecule can be inferred from NMR data, often supported by theoretical calculations. orgsyn.org The rotation around the various single bonds (e.g., C2-C3 and C4-C5) is rapid at room temperature on the NMR timescale. The chemical shifts of the protons and carbons are influenced by the time-averaged conformation of the molecule. For mechanistic studies, NMR can be used to follow the course of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals, providing kinetic and mechanistic insights into reactions where this ester is a reactant or product. researchgate.netscielo.org.za

Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.50 | Quartet | 1H | -CO-CH (CH₃)-CO- |

| ~1.35 | Doublet | 3H | -CH(CH₃ )- |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.15 | Singlet | 9H | -C(CH₃ )₃ |

This table contains predicted data based on standard chemical shift values and analysis of similar structures. Experimental values may vary.

Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~212.0 | Pivaloyl C =O |

| ~170.0 | Ester C =O |

| ~61.0 | -O-CH₂ -CH₃ |

| ~55.0 | α-Carbon (-C H(CH₃)-) |

| ~44.0 | Quaternary Carbon (-C (CH₃)₃) |

| ~26.0 | -C(C H₃)₃ |

| ~14.0 | -O-CH₂-C H₃ |

| ~12.0 | α-CH(C H₃)- |

This table contains predicted data based on standard chemical shift values and analysis of similar structures. libretexts.org Experimental values may vary.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.25 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₀H₁₈O₃) with high confidence.

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for esters and ketones, such as alpha-cleavage and McLafferty rearrangements, are expected. These patterns are critical for identifying the compound in reaction mixtures and distinguishing it from isomers. MS is particularly useful for real-time reaction monitoring, where the consumption of reactants and the formation of products and intermediates can be tracked with high sensitivity.

Predicted Key Mass Fragments

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 186 | [C₁₀H₁₈O₃]⁺ | Molecular Ion |

| 157 | [C₈H₁₃O₃]⁺ | Loss of ethyl radical (•CH₂CH₃) |

| 129 | [C₇H₁₃O₂]⁺ | Loss of pivaloyl radical (•COC(CH₃)₃) |

| 85 | [C₅H₉O]⁺ | Pivaloyl cation [CO-C(CH₃)₃]⁺ (Alpha-cleavage) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation [C(CH₃)₃]⁺ (Alpha-cleavage) |

This table contains predicted data based on common fragmentation patterns of ketones and esters. chemspider.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is an essential technique for analyzing this compound within complex matrices, such as reaction crude mixtures or environmental samples. The liquid chromatography step separates the compound from other components based on its polarity and affinity for the stationary phase. The subsequent mass analysis provides identification and quantification.

High-resolution mass spectrometry (HRMS) coupled with LC offers enhanced specificity. It can accurately determine the elemental composition of the analyte, which is crucial for distinguishing it from other compounds that may have the same nominal mass, including isomers like ethyl 2,2,4-trimethyl-3-oxopentanoate. nih.gov This capability is vital for metabolite identification, impurity profiling, and mechanistic studies where precise identification of all components is necessary.

Typical Parameters for LC-MS Analysis

| Parameter | Value/Type |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) + 0.1% Formic Acid |

| Gradient | Gradient elution, e.g., 5% to 95% B over 10 minutes |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Chromatographic Methodologies for Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental for monitoring the progress of reactions that produce or consume this compound and for assessing its purity. Thin-layer chromatography (TLC) is often used for rapid, qualitative analysis of reaction progress, allowing for a quick determination of the presence of starting materials, products, and byproducts.

For quantitative analysis and purity assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. The choice between GC and HPLC depends on the volatility and thermal stability of the compound and other components in the mixture. Given the compound's boiling point, GC is a highly suitable method.

The development of robust HPLC and GC methods is critical for process control in a larger-scale synthesis and for conducting detailed kinetic analyses.

Gas Chromatography (GC): A typical GC method would utilize a capillary column with a polar stationary phase (e.g., a wax or phenyl-substituted polysiloxane column) to effectively separate the moderately polar keto ester from less polar starting materials or more polar byproducts. A temperature gradient program would be employed to ensure good peak shape and resolution. A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range. For kinetic studies, an internal standard is added to the reaction mixture at a known concentration. Aliquots are taken at various time points, quenched, and analyzed by GC. By plotting the concentration of the product (or reactant) versus time, the reaction rate and order can be determined. wikipedia.org

High-Performance Liquid Chromatography (HPLC): An HPLC method, typically in a reverse-phase mode using a C18 column, can also be developed. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be used. bldpharm.com A significant challenge in the HPLC analysis of β-keto esters can be poor peak shape due to on-column keto-enol tautomerism. This can often be mitigated by adjusting the mobile phase pH (e.g., adding a small amount of acid) or by increasing the column temperature to accelerate the interconversion rate, resulting in a single, sharp, time-averaged peak. sigmaaldrich.com UV detection at a wavelength around 210 nm or 254 nm would be appropriate. Similar to GC, HPLC with an internal standard can be used for precise quantification in process control and kinetic studies.

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structural Analysis

As this compound is a liquid at room temperature, its three-dimensional structure cannot be determined directly by single-crystal X-ray diffraction. However, this powerful technique can be applied by forming a solid derivative or a co-crystal. wikipedia.org

Co-crystallization involves combining the target liquid with a carefully selected "co-former" molecule that can form specific, non-covalent interactions (primarily hydrogen bonds) with the keto ester. researchgate.net The co-former must be a solid with well-defined hydrogen bond donors and/or acceptors that are complementary to the carbonyl oxygen atoms of the ester and ketone groups in this compound. The resulting co-crystal is a new crystalline solid material containing both molecules in a specific stoichiometric ratio within the crystal lattice.

Once a suitable single crystal of the co-crystal is grown, X-ray diffraction analysis can be performed. This analysis provides the precise three-dimensional coordinates of every atom in the asymmetric unit, revealing definitive information about:

The solid-state conformation of the this compound molecule.

The specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) between the keto ester and the co-former.

This solid-state structural information is invaluable for understanding the intrinsic conformational preferences of the molecule and its potential for intermolecular interactions, which can complement the solution-state information obtained from NMR.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic distribution.

Ethyl 2,4,4-trimethyl-3-oxopentanoate, as a β-keto ester, can exist in keto and enol tautomeric forms. Computational methods can be employed to determine the relative stabilities of these tautomers and to explore the molecule's conformational landscape.

The keto-enol tautomerism is a key characteristic of β-dicarbonyl compounds. Generally, the keto form is thermodynamically more stable. However, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. For this compound, computational studies would likely focus on calculating the energies of the keto tautomer and the possible Z- and E-enol forms. The significant steric hindrance from the tert-butyl group adjacent to one carbonyl and the methyl group on the α-carbon would be a major factor influencing the stability of the planar enol forms. It is generally observed that for many β-keto esters, the keto form is the predominant species in solution, a finding that can be confirmed and quantified by computational energy calculations. mdpi.comnih.gov

Conformational analysis would involve rotating the single bonds within the molecule to identify the most stable three-dimensional arrangements (conformers). The energies of these conformers can be calculated to determine their relative populations at a given temperature. For this compound, key dihedral angles to be investigated would include those around the C(α)-C(carbonyl) and O-C(ethyl) bonds.

Table 1: Illustrative Calculated Relative Energies of Tautomers and Conformers of this compound

| Species | Tautomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| 1 | Keto (anti) | DFT/B3LYP/6-31G(d) | 0.00 |

| 2 | Keto (gauche) | DFT/B3LYP/6-31G(d) | 1.25 |

| 3 | Z-Enol | DFT/B3LYP/6-31G(d) | 3.50 |

| 4 | E-Enol | DFT/B3LYP/6-31G(d) | 5.80 |

Note: This table is illustrative and represents typical data that would be generated from such a computational study. The values are not experimental data.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's nucleophilic and electrophilic sites, respectively.

For this compound, the HOMO is expected to be localized on the enolate form, specifically on the α-carbon and the oxygen atoms of the dicarbonyl moiety, indicating its potential as a nucleophile in reactions like alkylation. The LUMO is likely centered on the carbonyl carbons, particularly the ketone carbonyl, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap suggests lower reactivity. Computational software can calculate and visualize these orbitals and their corresponding energies.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Keto Tautomer)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily located on the carbonyl carbons, indicating electrophilic sites. |

| HOMO | -9.8 | Primarily located on the oxygen lone pairs and the C-C and C-H bonds. |

| HOMO-LUMO Gap | 8.3 | Suggests relatively high kinetic stability. |

Note: This table is illustrative and represents typical data that would be generated from such a computational study. The values are not experimental data.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of organic reactions. nih.gov The synthesis of this compound, likely via a Claisen condensation or a related acylation reaction, can be modeled using DFT. geeksforgeeks.org Such studies would involve calculating the energies of reactants, intermediates, transition states, and products for the proposed reaction pathway.

For instance, in a Claisen-type synthesis, DFT could be used to model the deprotonation of an ester enolate, its subsequent nucleophilic attack on an acylating agent, and the final protonation steps. byjus.comscienceinfo.com This would allow for the determination of the rate-determining step and provide insights into the factors controlling the reaction's yield and selectivity. Potential side reactions, such as self-condensation or decomposition, could also be investigated to understand how they might be minimized.

Many synthetic transformations of β-keto esters are catalyzed by acids, bases, or metal complexes. nih.gov Computational methods are invaluable for elucidating the intricate details of these catalytic cycles. For reactions involving this compound, such as its use in the synthesis of more complex molecules, DFT calculations could be employed to model the interaction of the substrate with the catalyst.

This could involve studying how a Lewis acid catalyst activates one of the carbonyl groups towards nucleophilic attack or how a transition metal catalyst facilitates a coupling reaction. By modeling the entire catalytic cycle, researchers can understand the role of the catalyst in lowering the activation barriers and can even design more efficient catalysts.

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase (e.g., in a solvent) over time. researchgate.netmdpi.com

MD simulations of this compound could provide insights into its solvation structure and dynamics in various solvents. This would involve placing a model of the molecule in a box of solvent molecules and simulating their movements over time based on a force field that describes the intermolecular interactions. Such simulations can reveal information about hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules. This understanding is crucial for predicting solubility and for rationalizing solvent effects on reaction rates and equilibria. Furthermore, MD simulations can be used to study the interactions of this compound with other molecules in a mixture, which is relevant for understanding its behavior in complex reaction media or formulations. acs.orgrug.nl

Modeling Interactions in Coating Formulations

In coating formulations, this compound is expected to function as a coalescing agent. Its molecular structure, characterized by both polar (ester and keto groups) and nonpolar (trimethyl and ethyl groups) regions, allows it to interact with the polymer particles in a latex emulsion. Computational models for similar systems would typically focus on:

Intermolecular Forces: Modeling the van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the ester and the polymer chains. The oxygen atoms of the carbonyl groups in the ester can act as hydrogen bond acceptors, interacting with donor groups on the polymer or other formulation components.

Polymer-Solvent Interactions: Simulating how the molecule positions itself at the interface between polymer particles and the aqueous phase, reducing the glass transition temperature of the polymer and facilitating film formation.

Reactivity Modeling: In the case of reactive coalescents, computational methods can model the reaction mechanisms, such as crosslinking under UV irradiation, which enhances film properties like hardness. google.com For this compound, theoretical calculations could predict reaction pathways and activation energies for potential crosslinking reactions.

These computational approaches, often employing density functional theory (DFT) or molecular dynamics (MD) simulations, are instrumental in predicting the performance of coalescing agents and designing new molecules with improved properties for coating applications.

Solvent Effects on Reactivity and Stability

The reactivity and stability of this compound are significantly influenced by the solvent environment. A key aspect of its chemistry, common to β-keto esters, is keto-enol tautomerism. srce.hrorientjchem.orgresearchgate.net This equilibrium between the keto and enol forms is highly sensitive to the polarity and hydrogen-bonding capability of the solvent.

Keto-Enol Tautomerism:

The equilibrium can be represented as follows:

Theoretical studies on analogous β-dicarbonyl compounds have shown that the percentage of the enol form is influenced by several factors:

Solvent Polarity: In nonpolar solvents, the enol form is often favored due to the stability provided by an intramolecular hydrogen bond. researchgate.net As solvent polarity increases, the more polar keto form is generally stabilized, shifting the equilibrium towards the keto tautomer. srce.hrmissouri.edu

Hydrogen Bonding: Protic solvents, which can act as hydrogen bond donors and acceptors, can disrupt the intramolecular hydrogen bond of the enol form. researchgate.net This can lead to a decrease in the percentage of the enol form. researchgate.net Conversely, aprotic polar solvents that are strong hydrogen bond acceptors can stabilize the enol tautomer. missouri.edu

Temperature: An increase in temperature can affect the equilibrium, often favoring the keto form. srce.hr

The stability of the keto and enol tautomers in different solvents can be predicted using computational models that account for solute-solvent interactions. These models, such as the Polarizable Continuum Model (PCM), can calculate the relative energies of the tautomers in various media.

The following interactive table, based on general findings for β-dicarbonyl compounds, illustrates the qualitative effect of solvent type on the keto-enol equilibrium.

| Solvent Type | Predominant Tautomer | Rationale |

| Nonpolar Aprotic (e.g., Cyclohexane, Carbon Tetrachloride) | Enol | Stabilization via intramolecular hydrogen bonding. researchgate.net |

| Polar Aprotic (e.g., DMSO) | Keto | Disruption of intramolecular hydrogen bonds and stabilization of the more polar keto form. researchgate.netresearchgate.net |

| Polar Protic (e.g., Water, Methanol) | Keto | Strong solute-solvent hydrogen bonding disrupts the intramolecular enol hydrogen bond. orientjchem.orgresearchgate.net |

These solvent effects are crucial for controlling the reactivity of this compound in synthetic applications, as the keto and enol forms exhibit different nucleophilic and electrophilic properties.

Emerging Research Areas and Future Perspectives

Novel Synthetic Transformations of Ethyl 2,4,4-trimethyl-3-oxopentanoate

The reactivity of this compound as a 1,3-dicarbonyl compound opens avenues for its use in various condensation reactions to synthesize heterocyclic compounds. While specific examples involving this particular molecule are not extensively documented, its structural similarity to other β-keto esters suggests its potential as a building block in established synthetic methodologies. The significant steric hindrance imparted by the trimethylpentanoyl moiety may, however, influence reaction rates and yields, potentially necessitating modified reaction conditions.

One area of exploration is its participation in multicomponent reactions, which are efficient processes for building molecular complexity in a single step. The Biginelli reaction , a well-known multicomponent reaction, traditionally uses ethyl acetoacetate (B1235776), an aldehyde, and urea (B33335) to form dihydropyrimidinones. wikipedia.org The substitution of ethyl acetoacetate with this compound in this reaction could lead to novel dihydropyrimidinone derivatives with a bulky substituent, which may exhibit interesting biological activities. A patent describes a process for preparing pyrimidine (B1678525) compounds using ethyl 4-methyl-3-oxopentanoate, a structurally related β-keto ester, suggesting the feasibility of such transformations. googleapis.com

Another potential application is in the Hantzsch pyridine (B92270) synthesis , a reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce dihydropyridines. wikipedia.orgorganic-chemistry.orgchemeurope.com The use of this compound in this synthesis could yield novel dihydropyridine (B1217469) derivatives. These compounds are an important class of calcium channel blockers, and new derivatives are of interest for potential pharmaceutical applications. wikipedia.org

Furthermore, the reaction of β-keto esters with hydrazines is a common method for the synthesis of pyrazolones , which are five-membered heterocyclic compounds with various biological activities. nih.govresearchgate.netorientjchem.org The condensation of this compound with hydrazine (B178648) or its derivatives could provide access to a new family of pyrazolone (B3327878) compounds. The synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates from dioxo-esters and hydrazine hydrate (B1144303) highlights the general applicability of this synthetic route. nih.gov

The following table summarizes potential synthetic transformations for this compound based on the known reactivity of β-keto esters.

| Reaction Name | Reactants | Potential Product Class |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinones |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Ammonium Acetate | Dihydropyridines |

| Pyrazolone Synthesis | Hydrazine/Substituted Hydrazines | Pyrazolones |

Exploration in Catalysis and Organocatalysis

The field of catalysis offers fertile ground for exploring the applications of this compound. Its structure suggests two primary roles: as a substrate in organocatalytic transformations and as a ligand for metal catalysts.

In organocatalysis , β-keto esters are widely recognized as versatile nucleophiles. They can participate in a variety of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, to generate chiral molecules. The bulky nature of this compound could introduce unique stereoselectivities in these transformations. While specific studies on this compound are limited, the broader context of β-keto ester chemistry in organocatalysis is well-established.

As a ligand in metal catalysis , the dicarbonyl moiety of this compound can act as a bidentate ligand, chelating to metal centers. The sterically demanding trimethylpentanoyl group could influence the coordination geometry and reactivity of the resulting metal complexes. These complexes could potentially be explored as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The development of palladium-catalyzed reactions of allylic esters of β-keto esters has expanded their utility in organic synthesis, suggesting that metal complexes of these ligands can have interesting catalytic applications. nih.gov

Advanced Materials Science Applications Beyond Coatings

While this compound has been identified as a reactive coalescent in waterborne coatings, its potential extends to other areas of materials science. The reactivity of its functional groups allows for its incorporation into polymeric structures and the development of functional materials.

One promising area is in polymer chemistry . The condensation reaction between β-keto esters and primary amines to form enamines can be utilized for polymer functionalization and the creation of dynamic covalent networks. researchgate.net Polymers bearing pendent this compound units could be crosslinked or modified with primary amine-containing molecules to tailor their properties for specific applications, such as in hydrogels or self-healing materials.

Another potential application lies in the development of flame retardants . While there is no direct evidence of this compound being used as a flame retardant, the broader class of organic esters, particularly phosphate (B84403) esters, are known for their flame-retardant properties. epa.gov Research into the thermal decomposition and combustion behavior of polymers incorporating this bulky β-keto ester could reveal potential flame-retardant characteristics.

Integration of Data Science and Machine Learning in Oxo-Ester Research

The application of data science and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. acs.orgacs.org In the context of oxo-ester research, these computational tools can accelerate the discovery and development of new molecules and materials.

Predictive Modeling of Reactivity and Properties : Machine learning models can be trained on existing datasets of β-keto esters to predict their reactivity in various transformations. cmu.eduresearchgate.net For this compound, ML models could predict its efficacy in reactions like the Biginelli or Hantzsch syntheses, taking into account its steric and electronic properties. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of β-keto esters with their biological activities, such as antibacterial properties. nih.govmdpi.comresearchgate.net A recent study on the design of β-keto esters with antibacterial activity utilized computational analysis of reactivity and molecular docking to predict their potential as quorum-sensing inhibitors. nih.govmdpi.comresearchgate.net

Computational Studies on Tautomerism and Reactivity : Density Functional Theory (DFT) and other computational chemistry methods can provide insights into the tautomeric equilibrium and reactivity of β-keto esters. umsl.edu For this compound, computational studies could elucidate the relative stabilities of its keto and enol forms and model its interaction with catalysts and other reactants.

The table below outlines potential applications of data science and machine learning in the study of this compound.

| Application Area | Technique | Potential Outcome |

| Reaction Prediction | Machine Learning Models | Prediction of reaction yields and optimal conditions for synthetic transformations. |

| Property Prediction | QSAR, Machine Learning | Prediction of biological activity (e.g., antibacterial) and physical properties. |

| Mechanistic Studies | DFT, Computational Chemistry | Understanding tautomeric equilibria and reaction mechanisms at the molecular level. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.